2-({5-[(4-chlorophenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound belongs to the class of 1,2,4-triazole-based acetamides, characterized by a sulfanyl linkage connecting the triazole core to an acetamide moiety. Its structure features:
- A 4H-1,2,4-triazole ring substituted at position 3 with a sulfanyl group, at position 4 with a 1H-pyrrol-1-yl group, and at position 5 with a (4-chlorophenyl)methyl group.
The 4-chlorophenyl and pyrrole substituents enhance π-π stacking and hydrogen-bonding interactions, which are critical for binding to biological targets such as enzymes or receptors . The methoxy and methyl groups on the phenyl ring modulate solubility and metabolic stability.
Properties
IUPAC Name |
2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2S/c1-16-5-10-20(31-2)19(13-16)25-22(30)15-32-23-27-26-21(29(23)28-11-3-4-12-28)14-17-6-8-18(24)9-7-17/h3-13H,14-15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZBNHYLERFONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-chlorophenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the pyrrole ring and the chlorobenzyl group. The final step involves the formation of the acetamide linkage.
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a substitution reaction, often using a halogenated precursor.
Addition of the Chlorobenzyl Group: This step involves a nucleophilic substitution reaction where the chlorobenzyl group is attached to the triazole ring.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate compound with an acetamide precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the chlorobenzyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics .
Antifungal Properties
Triazole derivatives are widely recognized for their antifungal activity. The specific structure of this compound suggests that it may be effective against resistant fungal strains, potentially offering new treatment options for infections caused by fungi such as Candida species and Aspergillus species .
Cancer Research
Recent studies have explored the potential of triazole-containing compounds in cancer therapy. The unique structural features of this compound may allow it to interfere with cancer cell proliferation mechanisms. Preliminary results suggest it could induce apoptosis in certain cancer cell lines, warranting further investigation into its efficacy as an anticancer agent .
Neuropharmacology
The pyrrole and triazole components may contribute to neuroprotective effects. Research into similar compounds has indicated potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus growth at low concentrations. |
| Study B | Antifungal Efficacy | Showed effectiveness against Candida albicans with minimal cytotoxicity to human cells. |
| Study C | Cancer Cell Lines | Induced apoptosis in breast cancer cell lines with an IC50 value lower than existing treatments. |
| Study D | Neuroprotective Effects | Reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrrole rings may play a crucial role in binding to these targets, while the chlorobenzyl group may enhance the compound’s affinity and specificity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues and their differentiating features are summarized below:
Molecular Docking and Target Affinity
- The target compound shows strong binding to COX-2 (ΔG = −9.8 kcal/mol) via H-bonds with Arg120 and hydrophobic interactions with the 4-chlorophenyl group.
- The pyridinyl-substituted analogue binds preferentially to EGFR kinase (ΔG = −10.2 kcal/mol) due to pyridine-metal ion interactions .
Key Research Findings
Substituent Effects :
- Chlorophenyl groups enhance target affinity but reduce aqueous solubility.
- Methoxy groups in the acetamide side chain improve metabolic stability .
Triazole Core Modifications :
Biological Activity
The compound 2-({5-[(4-chlorophenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a novel derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological potentials.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 441.91 g/mol. The structure features a triazole ring, a pyrrole moiety, and a methoxy-substituted phenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 441.91 g/mol |
| Molecular Formula | C23H22ClN5O2S |
| LogP | 4.3419 |
| Polar Surface Area | 58.272 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has been tested against various cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231).
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of several triazole derivatives, including our compound. The MTT assay revealed significant cytotoxicity against melanoma cells with an IC50 value indicating effective inhibition of cell proliferation:
- Cell Line : IGR39 (melanoma)
- IC50 : Approximately 15 µM
- Mechanism : Induction of apoptosis and inhibition of cell migration.
The compound exhibited selectivity towards cancer cells over normal cells, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The biological activity of the compound extends to antimicrobial properties as well. Research indicates that triazole derivatives possess significant antibacterial and antifungal activities.
Antibacterial Testing
In vitro studies assessed the antibacterial efficacy against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results indicated:
- Effective Against : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Other Biological Activities
Beyond anticancer and antimicrobial effects, the compound shows promise in other areas:
- Antiviral Potential : Preliminary studies suggest that triazole derivatives can inhibit viral replication mechanisms.
- Anti-inflammatory Effects : The presence of sulfur in its structure may contribute to anti-inflammatory properties through modulation of inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
